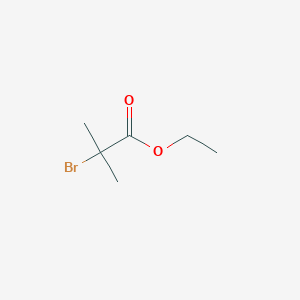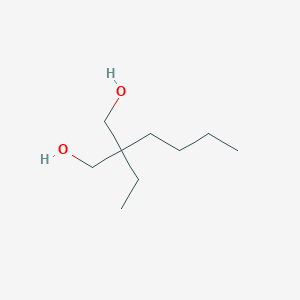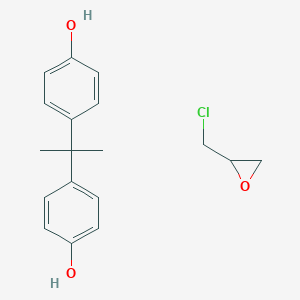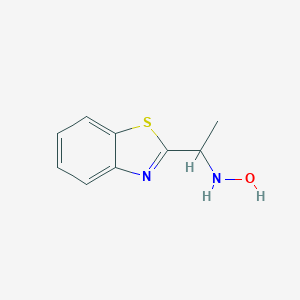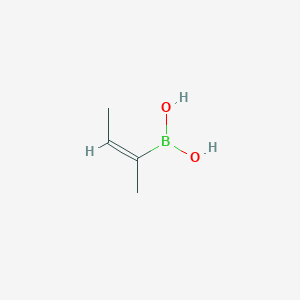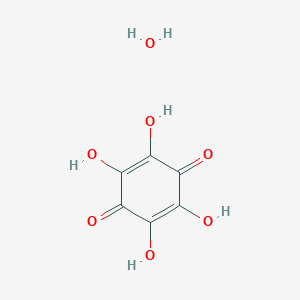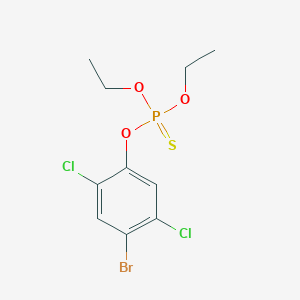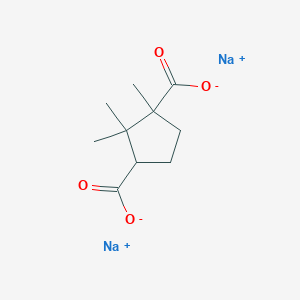
Disodium 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is a chemical compound with the molecular formula C10H16O4Na2. It is a derivative of 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, which is also known as camphoric acid. This compound is characterized by its two sodium ions, which replace the hydrogen atoms in the carboxylic acid groups, making it a disodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt typically involves the following steps:
Starting Material: The synthesis begins with 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
Neutralization: The carboxylic acid groups are neutralized with a sodium hydroxide solution to form the disodium salt.
Purification: The resulting compound is purified through recrystallization from water or ethanol to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale neutralization reactions using sodium hydroxide and subsequent purification steps to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Salts with different cations.
Scientific Research Applications
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: The parent compound without the sodium ions.
Camphoric acid: Another name for 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid mono-sodium salt: A similar compound with only one sodium ion.
Uniqueness
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is unique due to its disodium salt form, which imparts different solubility and reactivity properties compared to its parent compound and other similar compounds. This makes it particularly useful in specific chemical and industrial applications where these properties are advantageous.
Properties
CAS No. |
125317-77-3 |
|---|---|
Molecular Formula |
C10H14Na2O4 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
disodium;1,2,2-trimethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4.2Na/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI Key |
HTBITCNUUYEGAB-UHFFFAOYSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Synonyms |
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


